5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Overview
Description
Mechanism of Action
Target of Action
Imidazole-containing compounds, such as uk 14819, are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets, leading to their wide range of activities .
Biochemical Pathways
Given the broad range of activities of imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
The broad range of activities of imidazole-containing compounds suggests that they could have multiple effects at the molecular and cellular levels .
Action Environment
Some imidazole-containing compounds are known to be stable under various conditions .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the imidazole derivative and the biomolecule it interacts with.
Cellular Effects
Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine typically involves the condensation of appropriate quinoxaline derivatives with imidazole intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of high-efficiency catalysts and automated reaction systems to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Common reagents include palladium or copper catalysts, cesium carbonate as a base, and oxidizing agents like TBHP . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with altered functional groups, while substitution reactions can introduce new halogen atoms into the molecule .
Scientific Research Applications
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for method validation and stability testing.
Medicine: It is associated with antiglaucoma agents, indicating its relevance in ophthalmic research.
Industry: The compound is used in the pharmaceutical industry for quality control and impurity profiling.
Comparison with Similar Compounds
Similar Compounds
- 6-Quinoxalinamine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)
- 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)thiourea
- 5-Bromoquinoxalin-6-amine
Uniqueness
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its role as an impurity reference material in pharmaceutical testing highlights its importance in ensuring the quality and safety of pharmaceutical products .
Properties
IUPAC Name |
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQWCCBDYLTRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238428 | |
Record name | UK 14819 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91147-46-5 | |
Record name | UK 14819 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UK 14819 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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